1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione
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Overview
Description
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It contains a unique structure with an octahydrocyclopenta[c]pyrrol ring fused to a butane-2,3-dione moiety . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione involves multiple steps and specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Chemical Reactions Analysis
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione can be compared with other similar compounds, such as:
- 1-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrol-3-yl)butane-2,3-dione
- 1-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrol-2-yl)butane-2,3-dione
These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)butane-2,3-dione |
InChI |
InChI=1S/C11H17NO2/c1-7(13)11(14)5-10-9-4-2-3-8(9)6-12-10/h8-10,12H,2-6H2,1H3 |
InChI Key |
XZOYUWGJWBGMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1C2CCCC2CN1 |
Origin of Product |
United States |
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